1-Oxa-9-azaspiro[5.5]undec-2-en-4-one
Description
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one (molecular formula: C₁₃H₁₅ClN₂O; molecular weight: 256.73 g/mol) is a spirocyclic compound characterized by a fused bicyclic framework containing one oxygen and one nitrogen heteroatom. Its unique structure enables diverse interactions with biological targets, particularly protein kinases, making it a promising scaffold in medicinal chemistry for cancer therapy and infectious disease research .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-oxa-9-azaspiro[5.5]undec-2-en-4-one |
InChI |
InChI=1S/C9H13NO2/c11-8-1-6-12-9(7-8)2-4-10-5-3-9/h1,6,10H,2-5,7H2 |
InChI Key |
UNMXJBANCRPHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)C=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one can be achieved through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at position 4 of the spiro ring . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods
Industrial production methods for 1-Oxa-9-azaspiro[5
Chemical Reactions Analysis
Types of Reactions
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, a transporter required for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Differences
Activity Against Infectious Diseases
- Antituberculosis Activity : Derivatives like 4-azido-1-oxa-9-azaspiro[5.5]undecane show exceptional activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL), outperforming analogs lacking azido groups .
- Antibacterial Activity: Ciprofloxacin derivatives incorporating the 1-oxa-9-azaspiro[5.5]undecane scaffold exhibit selective potency against Acinetobacter baumannii and Bacillus cereus (MIC₉₀: 4–8 µg/mL), though with a narrower spectrum than parent fluoroquinolones .
Pharmacological Targets
- Kinase Inhibition : The parent compound’s ability to inhibit protein kinases (e.g., EGFR, VEGFR) is attributed to its spirocyclic rigidity, which stabilizes binding to ATP pockets .
- MmpL3 Inhibition: Benzyl-substituted derivatives (e.g., 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine) disrupt mycobacterial lipid transport via MmpL3 binding, a mechanism absent in non-benzylated analogs .
Commercial Availability and Suppliers
As of 2025, 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride is supplied globally by over 100,000 vendors, with major suppliers in China (e.g., Shaanxi TNJONE Pharmaceutical), the U.S., and Europe. Certifications include ISO9001, GMP, and Kosher compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
